
3-METHOXYACROLEIN
Overview
Description
3-Methoxyacrolein, also known as 2-Propenal, 3-methoxy-, is an organic compound with the molecular formula C4H6O2. It is a member of the α,β-unsaturated aldehydes and is characterized by the presence of a methoxy group attached to the propenal structure.
Preparation Methods
3-Methoxyacrolein can be synthesized through several methods. One common synthetic route involves the aminomethylation of methoxyacetaldehyde, followed by the decomposition of the Mannich base hydrochloride . The reaction conditions typically involve maintaining a specific pH to avoid hydrolysis and polycondensation. The product is then isolated by extraction with ether and fractional distillation .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-Methoxyacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted under specific conditions.
Addition Reactions: The double bond in this compound is highly reactive and can participate in addition reactions, such as with chlorine to form dichloropropionaldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and addition reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxyacrolein has several applications in scientific research:
Biology: Its reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, although its high reactivity and potential toxicity require careful handling.
Industry: It is used in the production of various chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxyacrolein involves its reactivity with proteins and other macromolecules. It can form adducts with amino acids and nucleic acids, leading to alterations in their structure and function . This reactivity is primarily due to the presence of the α,β-unsaturated aldehyde group, which can undergo nucleophilic addition reactions. The compound can also induce oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
3-Methoxyacrolein is similar to other α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde. the presence of the methoxy group in this compound imparts unique reactivity and properties . For example, it is more reactive in addition reactions compared to acrolein, and its methoxy group can participate in various substitution reactions .
Similar compounds include:
Acrolein: A simpler α,β-unsaturated aldehyde without the methoxy group.
Crotonaldehyde: Another α,β-unsaturated aldehyde with a different substituent pattern.
Methoxyacetaldehyde: A related compound used in the synthesis of this compound.
Properties
CAS No. |
4652-35-1 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(E)-3-methoxyprop-2-enal |
InChI |
InChI=1S/C4H6O2/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |
InChI Key |
XJQSLJZYZFSHAI-DUXPYHPUSA-N |
SMILES |
COC=CC=O |
Isomeric SMILES |
CO/C=C/C=O |
Canonical SMILES |
COC=CC=O |
Synonyms |
beta-methoxyacrolein |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
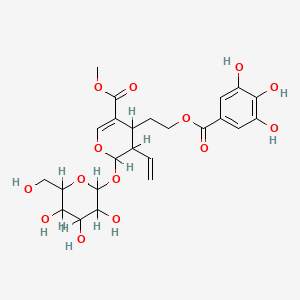
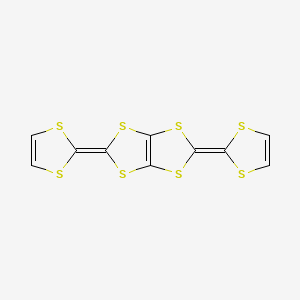

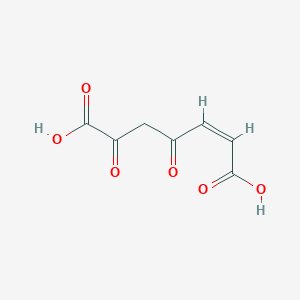


![N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B1239746.png)
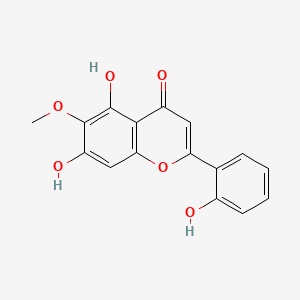
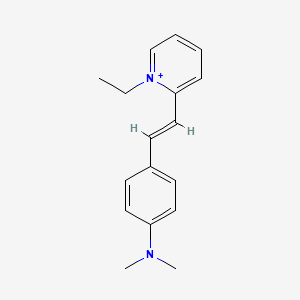
![methyl (1S,17S,18S)-17-ethyl-6-[(1S,12R,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1239753.png)

